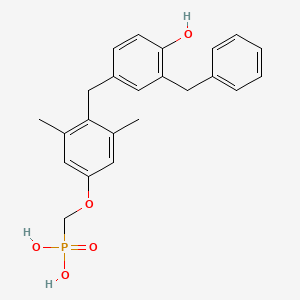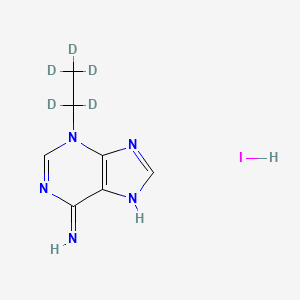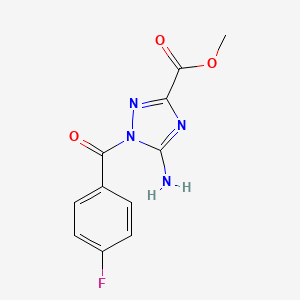
FXIIa-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FXIIa-IN-4 is a potent inhibitor of Factor XIIa, a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. Factor XIIa is involved in the initiation of the coagulation cascade, which ultimately leads to the formation of a blood clot. Inhibitors of Factor XIIa, such as this compound, are of significant interest in the field of anticoagulation therapy because they offer the potential to prevent thrombosis without increasing the risk of bleeding .
Vorbereitungsmethoden
The synthesis of FXIIa-IN-4 involves several steps, including the preparation of key intermediates and their subsequent coupling to form the final product. The synthetic route typically starts with the preparation of a triazole-based intermediate, which is then coupled with other functional groups to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Analyse Chemischer Reaktionen
FXIIa-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
FXIIa-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of blood coagulation and the role of Factor XIIa in this process. In biology, it is used to investigate the effects of Factor XIIa inhibition on cellular processes and signaling pathways. In medicine, this compound is being explored as a potential therapeutic agent for the prevention and treatment of thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism. In industry, it may be used in the development of new anticoagulant drugs and diagnostic reagents .
Wirkmechanismus
The mechanism of action of FXIIa-IN-4 involves the inhibition of Factor XIIa activity. Factor XIIa is a serine protease that cleaves and activates downstream proteins in the coagulation cascade, leading to the formation of a blood clot. This compound binds to the active site of Factor XIIa, preventing it from interacting with its substrates and thereby inhibiting its proteolytic activity. This inhibition disrupts the coagulation cascade and prevents the formation of blood clots .
Vergleich Mit ähnlichen Verbindungen
FXIIa-IN-4 is unique among Factor XIIa inhibitors due to its high potency and selectivity. Similar compounds include other triazole-based inhibitors, such as compounds 8 and 22, which have also been shown to inhibit Factor XIIa activity. this compound stands out due to its superior selectivity and efficacy in preventing thrombosis without increasing the risk of bleeding .
Eigenschaften
Molekularformel |
C11H9FN4O3 |
|---|---|
Molekulargewicht |
264.21 g/mol |
IUPAC-Name |
methyl 5-amino-1-(4-fluorobenzoyl)-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H9FN4O3/c1-19-10(18)8-14-11(13)16(15-8)9(17)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14,15) |
InChI-Schlüssel |
QNTCVNPVIFKZJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(C(=N1)N)C(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


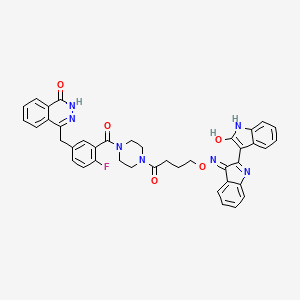
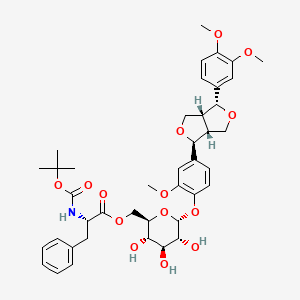
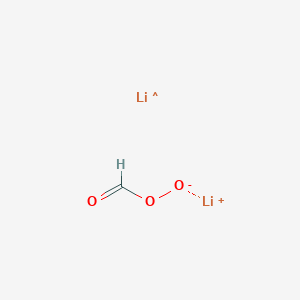
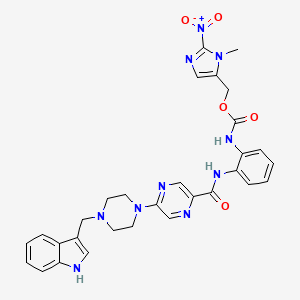
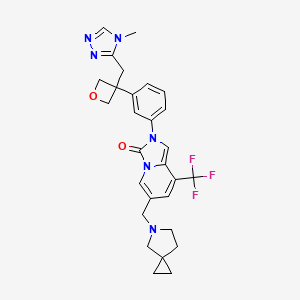
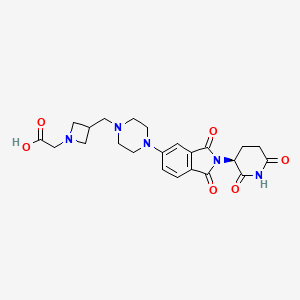
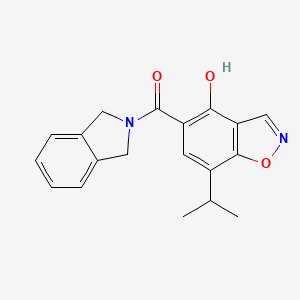
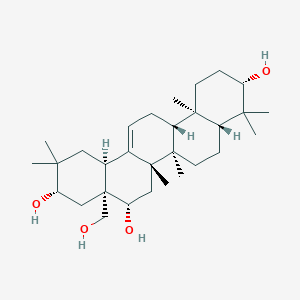
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
